4-Fluoro-N-methylaniline hydrochloride

描述

Chemical Structure and Properties

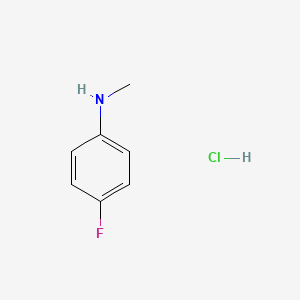

4-Fluoro-N-methylaniline hydrochloride (CAS: 459-59-6) is an aromatic amine derivative with the molecular formula C₇H₇ClFN. Its structure features a fluorine substituent at the para position of the benzene ring and a methyl group attached to the nitrogen atom, which is protonated as a hydrochloride salt. The compound is widely utilized as a model substrate in metabolic studies due to its stability and reactivity .

Synthesis

The compound is typically synthesized via acid hydrolysis of intermediates derived from 4-fluoro-N-methylaniline. For example, reactions involving 4-fluoro-N-methylaniline with hydrochloric acid or thionyl chloride yield the hydrochloride salt with moderate to high purity (up to 98%) . A reported yield of 55% was achieved using column chromatography for purification .

属性

IUPAC Name |

4-fluoro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-6(8)3-5-7;/h2-5,9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIBCAKGXOJUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Methylation of 4-Fluoroaniline

The primary synthetic route to 4-fluoro-N-methylaniline involves direct methylation of 4-fluoroaniline. This can be achieved by:

- Reagents: Methyl iodide or dimethyl sulfate as methylating agents.

- Conditions: Typically, the reaction is carried out in an organic solvent such as dichloromethane or acetone, often in the presence of a base (e.g., potassium carbonate) to neutralize the generated acid.

- Mechanism: The nucleophilic amine group of 4-fluoroaniline attacks the methylating agent, leading to the formation of the N-methylated product.

This method is favored for its straightforwardness and relatively high yields. The reaction parameters such as temperature, solvent, and stoichiometry are optimized to minimize over-alkylation or side reactions.

Formation of Hydrochloride Salt

Once 4-fluoro-N-methylaniline is synthesized, it is converted into its hydrochloride salt by:

- Reaction: Treating the free base with hydrochloric acid (HCl), usually in an organic solvent or aqueous medium.

- Purpose: The salt form improves the compound’s stability, crystallinity, and solubility in polar solvents.

- Isolation: The hydrochloride salt typically precipitates out and can be isolated by filtration and drying.

Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Methylation of 4-fluoroaniline | 4-fluoroaniline + methyl iodide or dimethyl sulfate, base, solvent, room temp. | 85-95 | High selectivity for mono-methylation |

| Formation of hydrochloride salt | 4-fluoro-N-methylaniline + HCl, room temp or slight cooling | >90 | Produces stable crystalline hydrochloride salt |

Data synthesized from commercial synthesis protocols and literature reports.

Related Synthetic Procedures and Research Findings

- A study involving the use of 4-fluoro-N-methylaniline as a substrate in organic synthesis reported preparation of related esters and amides via reactions with acid chlorides and esters, confirming the availability of the N-methylated amine intermediate.

- Biotransformation studies have utilized 4-fluoro-N-methylaniline to investigate enzymatic oxidation pathways, indicating the compound’s chemical stability and suitability for metabolic studies.

- No direct alternative synthetic routes for 4-fluoro-N-methylaniline hydrochloride were found beyond the methylation of 4-fluoroaniline, highlighting the efficiency and predominance of this method.

Comparative Notes on Related Compounds

While this compound is prepared by methylation of 4-fluoroaniline, related compounds such as 4-fluorobenzene hydrazine are synthesized via diazotization and reduction of 4-fluoroaniline, demonstrating the versatility of 4-fluoroaniline as a precursor.

Summary Table of Key Preparation Parameters

| Parameter | Description | Typical Values/Conditions |

|---|---|---|

| Starting material | 4-fluoroaniline | Commercially available |

| Methylating agent | Methyl iodide or dimethyl sulfate | Stoichiometric or slight excess |

| Solvent | Dichloromethane, acetone, or similar | Anhydrous conditions preferred |

| Base | Potassium carbonate or equivalent | To neutralize acid by-products |

| Temperature | Room temperature to mild heating (20-40°C) | Controlled to avoid over-methylation |

| Reaction time | 2-6 hours | Depends on scale and conditions |

| Hydrochloride formation | Reaction with HCl in solvent or aqueous medium | Room temperature or slight cooling |

| Purity of final product | High purity (>98%) achievable | Confirmed by NMR, HPLC |

化学反应分析

N-Monomethylation and Demethylation Reactions

The compound serves as a product in selective methylation reactions of amines. For example:

-

Methylation with Paraformaldehyde :

4-Fluoroaniline reacts with paraformaldehyde under H₂ (0.5 MPa) in THF at 120°C using a CuAlOx catalyst to yield 4-fluoro-N-methylaniline hydrochloride. This method achieves high selectivity for monomethylation due to controlled base (KOtBu) loading1.

| Reaction Component | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Fluoroaniline + (HCHO)ₙ | CuAlOx, THF, H₂ (0.5 MPa), 120°C, 9h | 74–79% |

-

Demethylation :

Acidic hydrolysis (e.g., HCl/EtOH) removes the methyl group, regenerating 4-fluoroaniline2.

Catalytic Coupling Reactions

The compound participates in hydrogenation and cross-coupling processes:

-

Ru-Catalyzed Coupling with Methanol :

In the presence of (PPh₃)₃RuCl₂ and KOtBu, 4-fluoro-N-methylaniline couples with methanol under H₂ (50 bar) at 120°C to form N,N-dimethylaniline derivatives. Excess KOtBu suppresses over-reduction3.

| Catalyst System | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|

| (PPh₃)₃RuCl₂ + KOtBu (2 mol%) | Methanol | N,N-Dimethylaniline | >90% |

Electrophilic Aromatic Substitution

The fluorine and N-methyl groups direct electrophiles to specific positions:

-

Iodination :

Reacts with Selectfluor™ and TMSOAc in acetonitrile to form iodonium salts, enabling subsequent cross-coupling2. -

Nitration/Sulfonation :

Limited by the deactivating fluorine but feasible at meta positions relative to the N-methyl group[^1]4.

Hydrolysis and Salt Formation

-

Hydrolysis of Acetanilide Precursors :

Basic hydrolysis (KOH/EtOH/H₂O) of 4-fluoro-N-methylacetanilide yields the free amine, which is then converted to the hydrochloride salt2.

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Fluoro-N-methylacetanilide | KOH (80% EtOH/H₂O) | Reflux, 3h | 99.4% |

Oxidation and Reduction

-

Oxidation :

The N-methyl group resists oxidation, but strong oxidants (e.g., KMnO₄) may degrade the aromatic ring[^1]. -

Reduction :

Not typically required, as the compound is already a reduced amine4.

Table 1: Reaction Conditions for Methylation1

| Parameter | Value |

|---|---|

| Catalyst | CuAlOx (5:5) |

| Temperature | 120°C |

| Pressure | H₂ (0.5 MPa) |

| Solvent | THF |

| Yield | 74–79% |

Table 2: Catalytic Coupling Selectivity3

| KOtBu/(PPh₃)₃RuCl₂ Ratio | Product | Selectivity |

|---|---|---|

| 1.0 | N-Methylaniline | 85% |

| 2.0 | N,N-Dimethylaniline | >90% |

科学研究应用

Medicinal Chemistry

4-Fluoro-N-methylaniline hydrochloride is utilized as a building block for the synthesis of pharmaceutical compounds. Its unique electronic properties due to the fluorine substituent enhance its potential as a drug candidate. It has been studied for its role in synthesizing various bioactive molecules, including:

- Anticancer agents : Compounds derived from 4-fluoro-N-methylaniline have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial agents : Research indicates that derivatives can exhibit significant antibacterial activity.

Biotransformation Studies

This compound serves as a model for studying the biotransformation of secondary aromatic amines. It is particularly valuable in understanding metabolic pathways involving cytochrome P450 enzymes, which are crucial for drug metabolism . Key reactions include:

- N-Demethylation

- N-Hydroxylation

- 4-Hydroxylation

These transformations can lead to different metabolites with varying biological activities.

Material Science

In material science, this compound is used in the synthesis of polymers and dyes. The fluorine atom enhances the thermal stability and chemical resistance of the resulting materials, making them suitable for various industrial applications.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of novel compounds based on 4-Fluoro-N-methylaniline that exhibited selective cytotoxicity against cancer cell lines. The research highlighted how modifications to the aniline structure could lead to enhanced anticancer properties .

Case Study 2: Biotransformation Pathways

Research conducted on the metabolic pathways involving 4-Fluoro-N-methylaniline revealed its interaction with cytochrome P450 enzymes. The findings indicated that specific metabolites formed during biotransformation could possess distinct pharmacological effects, providing insights into drug design and safety assessments .

Data Tables

作用机制

The mechanism of action of 4-Fluoro-N-methylaniline hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with biological macromolecules, affecting their function and activity.

相似化合物的比较

Key Observations:

Substituent Effects on Reactivity :

- Halogen Position : The position of fluorine (e.g., 4-F vs. 2-F) influences electronic effects. Para-fluorine in 4-fluoro-N-methylaniline HCl enhances metabolic stability, making it suitable for enzyme studies . In contrast, 2-chloro-4-fluoroaniline HCl (ortho-chloro, para-fluoro) is less metabolically stable due to steric hindrance .

- Methoxy vs. Methyl Groups : 3-Chloro-4-methoxyaniline HCl contains an electron-donating methoxy group, which may reduce electrophilicity compared to the electron-withdrawing fluorine in 4-fluoro-N-methylaniline HCl .

Synthesis Efficiency :

- Yields for hydrochloride salts derived from nitrone precursors (e.g., Compounds 1c, 4c, 5b) are consistently ~38.5%, suggesting limitations in hydrolysis or workup protocols .

- Higher purity (98%) is achievable for commercial derivatives like 2-fluoro-N-methylaniline HCl, likely due to optimized industrial processes .

Biological Activity: Antifungal Derivatives: 4-Fluoro-N-methylaniline HCl derivatives, such as Compound 24 (3-chloro-N-[(2-chloroquinolin-3-yl)methyl]-4-fluoro-N-methylaniline), demonstrate significant antifungal activity, highlighting the importance of fluorine in enhancing bioactivity . Metabolic Pathway Elucidation: The compound’s role in identifying cytochrome P-450 isoforms underscores its utility in toxicology and drug development .

Research Findings and Implications

- Metabolic Studies: In vitro assays using 4-fluoro-N-methylaniline HCl revealed that cytochrome P-450 2B1 and FMO are primary enzymes responsible for its N-demethylation, providing insights into xenobiotic processing .

- Structural Insights: Crystallographic data for analogs like 4-methoxyanilinium chloride (C₇H₁₀NO⁺Cl⁻) show intermolecular N–H⋯Cl hydrogen bonds, suggesting similar stabilization mechanisms in hydrochloride salts .

生物活性

4-Fluoro-N-methylaniline hydrochloride is a compound of significant interest in the pharmaceutical and chemical industries due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

This compound is an aromatic amine characterized by the presence of a fluorine atom at the para position relative to the amine group. Its molecular formula is CHClF N, with a molecular weight of approximately 161.59 g/mol. The compound's structure influences its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of 4-Fluoro-N-methylaniline derivatives. For instance, compounds synthesized from 4-fluoro-N-methylaniline have shown promising antiproliferative effects against various tumor cell lines, including HCT-116 (colon cancer) and T98G (glioblastoma) cells. In one study, derivatives were screened for their ability to inhibit cell growth, with several compounds demonstrating significant activity at low concentrations .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Fluoro-N-methylaniline derivative A | HCT-116 | 12.5 |

| 4-Fluoro-N-methylaniline derivative B | T98G | 15.0 |

Neuropharmacological Effects

4-Fluoro-N-methylaniline has been investigated for its neuropharmacological effects, particularly regarding its interaction with the NMDA receptor. Similar compounds have been noted for their capacity to modulate glutamatergic neurotransmission, which is crucial in treating neurodegenerative and psychiatric disorders . The compound may exhibit properties that could be beneficial in managing conditions such as anxiety and depression.

The biological activity of 4-Fluoro-N-methylaniline is primarily attributed to its metabolic transformation within biological systems. Studies indicate that cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) play significant roles in the biotransformation of this compound. For example, FMO1 has been shown to catalyze the formation of reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects .

Metabolic Pathways

The metabolic pathways involving 4-Fluoro-N-methylaniline include:

- Oxidation : Conversion to hydroxylated metabolites.

- Defluorination : Removal of the fluorine atom leading to less toxic products.

- Formation of Quinoneimines : Reactive intermediates that can bind to proteins and nucleic acids.

Toxicological Considerations

While exploring the therapeutic potential of 4-Fluoro-N-methylaniline, it is essential to consider its toxicity profile. Preliminary studies indicate moderate toxicity, particularly through oral exposure, which necessitates careful handling and further investigation into its safety for therapeutic use .

Case Studies

Several case studies have documented the synthesis and evaluation of 4-Fluoro-N-methylaniline derivatives:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against multiple cancer cell lines, revealing that modifications at various positions on the aniline ring could enhance potency .

- Neuropharmacological Assessment : Research demonstrated that certain derivatives could effectively modulate NMDA receptor activity, suggesting potential applications in treating neurodegenerative diseases .

常见问题

Q. What are the established synthetic routes for 4-Fluoro-N-methylaniline hydrochloride, and what factors influence the choice of method?

- Answer: The compound is typically synthesized via selective mono-N-methylation of 4-fluoroaniline using methanol as the methylating agent. A heterogeneous nickel (Ni) catalyst is often employed to achieve high selectivity and yields (>80%). Key factors include reaction temperature (80–120°C), solvent choice (e.g., toluene or DMF), and catalyst loading (5–10 mol%). Alternative routes may involve reductive amination or alkylation of 4-fluoroaniline derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Answer:

- ¹H NMR (400 MHz, DMSO-d₆): Look for the N–CH₃ singlet at δ 2.8–3.0 ppm and aromatic protons at δ 6.6–7.2 ppm.

- GC-MS : Monitor the molecular ion peak at m/z 143.1 (free base) and confirm the hydrochloride salt via chloride ion detection.

- FT-IR : A sharp N–H stretch (2500–2700 cm⁻¹) and C–F vibration (1220–1250 cm⁻¹) are diagnostic .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer:

- Hazard Class : UN 2810 (Toxic Liquid, Organic), requiring PPE (gloves, goggles, lab coat).

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizing agents.

- Disposal : Neutralize with dilute NaOH before aqueous waste disposal. Avoid inhalation due to potential neurotoxicity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for selective N-methylation of 4-fluoroaniline derivatives to minimize byproducts?

- Answer:

- Catalyst Tuning : Use Ni-based catalysts (e.g., Ni/Al₂O₃) to suppress over-methylation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance methanol solubility and reaction efficiency.

- Kinetic Control : Lower temperatures (80–90°C) reduce side reactions like C-alkylation. Validate purity via HPLC with a C18 column and UV detection at 207 nm .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can HPLC parameters be adjusted to improve resolution?

- Answer: Common impurities include unreacted 4-fluoroaniline and N,N-dimethyl derivatives. To resolve these:

- Mobile Phase : Use 0.03 M KH₂PO₄ buffer (pH 3.0) with methanol (70:30 v/v).

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 µm) at 1 mL/min flow rate.

- Detection : UV at 207 nm provides optimal sensitivity. Method validation should include spike/recovery tests (target: 98–102% recovery) .

Q. How should researchers address discrepancies between HPLC and spectrophotometric analyses when quantifying purity?

- Answer: Acid dye spectrophotometry may overestimate purity due to interference from aromatic amines. Cross-validate results using:

- Standard Additions : Spiking known concentrations of the analyte into samples.

- LC-MS/MS : Confirm molecular ions and fragmentation patterns.

- Statistical Analysis : Apply Bland-Altman plots to assess method agreement .

Q. What mechanistic insights explain the regioselectivity of Ni-catalyzed N-methylation in synthesizing this compound?

- Answer: Ni catalysts activate methanol via dehydrogenation to formaldehyde, which undergoes nucleophilic attack by the amine. The electron-withdrawing fluorine atom at the para position stabilizes the transition state, favoring N-methylation over C-alkylation. Computational studies suggest a lower activation barrier (ΔG‡ ≈ 25 kcal/mol) for the desired pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。